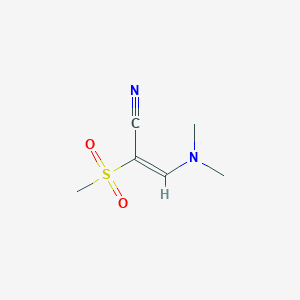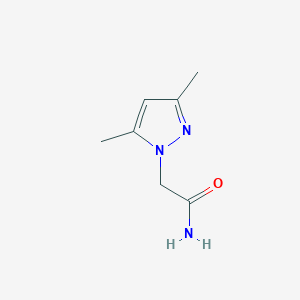
(2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile
Descripción general
Descripción
Methacrylates refer to methacrylic acid and methacrylate ester derivatives. These chemicals are used as building blocks for polymers and plastics used in electronics, medical or dental devices, surface coatings, acrylic sheets, and resins .
Synthesis Analysis
While specific synthesis methods for “(2E)-3-(dimethylamino)-2-(methylsulfonyl)acrylonitrile” are not available, methacrylates can be synthesized through various methods. For instance, the Sohio Acrylonitrile Process is a single-step method of production that made acrylonitrile available as a key raw material for chemical manufacturing worldwide .Molecular Structure Analysis
The molecular structure of a compound greatly influences its properties and behavior. For example, the addition of acrylonitrile (AN) to methyl methacrylate (MMA) copolymers can improve the viscoelastic and surface properties critical to scratch resistance .Chemical Reactions Analysis
The chemical reactions of methacrylates are complex and can involve multiple stages. For example, in the combustion of Poly(methyl methacrylate) (PMMA), there are three stages: PMMA decomposes to produce monomer methyl methacrylate (MMA), monomer MMA decomposes to generate small gaseous molecules that are usually combustible, and these small molecules undergo combustion .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the tensile strength and 100% modulus of EPDM/SBR nanocomposites increases with increase in nanoclay content up to a certain point .Aplicaciones Científicas De Investigación
Reactive Chemicals and Cancer
Reactive chemicals such as acrylonitrile have been the focus of extensive epidemiologic studies due to their carcinogenic potential in animal models. Acrylonitrile, a chemical of significant economic importance, has been associated with various forms of cancer in occupational settings. Despite the limited and weak epidemiologic evidence, the potential carcinogenic nature of acrylonitrile warrants further investigation, especially given its widespread use and exposure in various industries. Continued epidemiological monitoring and research are essential to fully understand the risks associated with acrylonitrile exposure, particularly concerning cancer development in humans (Blair & Kazerouni, 1997).
Health Risks in the Acrylonitrile Industry
In the acrylonitrile industry, occupational health risks have been evaluated through comprehensive hygiene and medical investigations. These studies, conducted across various industrial processes, aim to understand the extent and impact of acrylonitrile exposure. While some health risks have been identified, the studies emphasize the need for ongoing monitoring and evaluation to ensure worker safety and health in the face of potential chemical exposures (Guirguis, Cohen, & Rajhans, 1984).
Bio-Based Chemical Production from Glutamic Acid
Techno-economic assessments have explored the feasibility of producing bio-based industrial chemicals from glutamic acid, including derivatives like acrylonitrile. These assessments aim to identify potential areas for process improvements and economic viability in the production of such chemicals. While current configurations may not render bio-based acrylonitrile highly profitable, these studies provide valuable insights into optimizing production processes for better economic outcomes (Lammens et al., 2012).
CNS Tumors and Acrylonitrile Exposure
Contrasting findings between experimental and epidemiological studies have been observed regarding the potential of acrylonitrile to induce central nervous system (CNS) tumors. While animal models suggest a significant tumorigenic potential, epidemiological data do not support a strong association between acrylonitrile exposure and CNS cancer in humans. This discrepancy highlights the need for further research to reconcile these differences and understand the relevance of animal tumor models to human cancer risk (Collins & Strother, 1999).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other substances. For example, multi-walled carbon nanotubes (MWNTs) can affect the morphological evolution and conductive and viscoelastic behavior for partially miscible blends of poly(methyl methacrylate)/poly(styrene-co-acrylonitrile) (PMMA/SAN) upon annealing above the phase-separation temperature .
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-(dimethylamino)-2-methylsulfonylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2S/c1-8(2)5-6(4-7)11(3,9)10/h5H,1-3H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCYQSVPXXQVCC-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-(methylsulfonyl)acrylonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3038246.png)







![4-{[(3-Aminophenyl)carbonyl]amino}butanoic acid](/img/structure/B3038256.png)
